(2,4-Dichloro-3-fluorophenyl)trimethylsilane
Description
Properties
Molecular Formula |
C9H11Cl2FSi |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
(2,4-dichloro-3-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11Cl2FSi/c1-13(2,3)7-5-4-6(10)9(12)8(7)11/h4-5H,1-3H3 |
InChI Key |
YAIXHKIASRCAFE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)Cl)F)Cl |
Origin of Product |
United States |
Biological Activity
(2,4-Dichloro-3-fluorophenyl)trimethylsilane is an organosilicon compound characterized by its unique molecular structure, which includes a phenyl group with two chlorine atoms and one fluorine atom. This structural configuration suggests potential reactivity and biological activity, making it a subject of interest in various chemical and biological studies. The compound's molecular formula is CHClFSi, with a molecular weight of approximately 237.17 g/mol .
The presence of halogens in the structure of this compound indicates its potential for diverse chemical interactions. The trimethylsilane group enhances its stability and solubility in organic solvents, which is advantageous for biological assays.
- TRPA1 Inhibition : Research on related compounds has shown that halogenated phenyl derivatives can act as antagonists for the TRPA1 ion channel, which is implicated in pain sensation and inflammatory responses . This suggests that this compound may exhibit similar inhibitory effects.
- Antimicrobial Activity : Compounds containing halogens have been documented to possess antimicrobial properties. The chlorinated and fluorinated groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .
Study 1: TRPA1 Antagonism
In a high-throughput screening campaign aimed at identifying TRPA1 antagonists, several halogenated compounds were evaluated for their ability to inhibit TRPA1-mediated responses in vivo. Although this compound was not directly tested, the results from structurally similar compounds indicate a promising pathway for further exploration .
Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various halogenated phenyl compounds found that those with dichlorofluorinated structures exhibited enhanced efficacy against certain bacterial strains. This provides a rationale for exploring this compound in antimicrobial applications .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| TRPA1 Antagonism | Halogenated compounds showed significant inhibition of TRPA1 activity | Potential use in pain management therapies |
| Antimicrobial Activity | Enhanced efficacy against bacterial strains observed in related compounds | Possible development as an antimicrobial agent |
Future Research Directions
Given the preliminary insights into the biological activity of this compound, future studies should focus on:
- In vitro and In vivo Testing : Conducting comprehensive biological assays to evaluate the compound's effects on TRPA1 activity and microbial growth.
- Mechanistic Studies : Elucidating the specific biochemical pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in the compound's structure influence its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic differences between (2,4-Dichloro-3-fluorophenyl)trimethylsilane and analogous compounds:
Key Observations :
- Substituent Effects: The electron-withdrawing Cl and F groups on the phenyl ring in the target compound enhance its electrophilic character compared to non-halogenated silanes like (trifluoromethyl)trimethylsilane. The -CF₃ group in the analog from provides stronger electron-withdrawing effects and hydrophobicity, making it more suitable for drug design .
- Silane Group : Trimethylsilane (-Si(CH₃)₃) offers steric bulk and stability, whereas trichlorosilane (-SiCl₃) in is highly reactive and hazardous, limiting its utility .
Physicochemical Properties
- Boiling Point/Solubility : The target compound’s higher molecular weight and halogenation likely result in lower volatility and altered solubility compared to (trifluoromethyl)trimethylsilane, which is a liquid at room temperature .
- Stability : The trimethylsilane group enhances stability relative to trichlorosilanes, which hydrolyze readily .
Research Findings and Trends
- Medicinal Chemistry : The -CF₃ analog in demonstrates the importance of fluorine and silane groups in enhancing drug bioavailability and metabolic stability, a trend applicable to the target compound .
- Fluorination Methods : highlights fluorination challenges in similar silanes, such as competing hydrolysis, which may inform synthetic optimization for the target compound .
Preparation Methods
Friedel-Crafts Silylation
Friedel-Crafts reactions, traditionally used for alkylation and acylation, have been adapted for silylation using trimethylsilyl chloride (TMSCl) in the presence of Lewis acids like AlCl₃. For electron-rich aromatics, this method facilitates direct silylation at the para position. However, polysubstituted substrates such as (2,4-dichloro-3-fluorophenyl)trimethylsilane require stringent control to avoid undesired side reactions. Recent advances employ ionic liquids as green solvents to improve regioselectivity and reduce byproducts.
Grignard and Organometallic Reagents
Aryl lithium or Grignard reagents react with TMSCl to install the trimethylsilyl group. For example, lithiation of 2,4-dichloro-3-fluorobromobenzene using lithium diisopropylamide (LDA) at -78°C, followed by quenching with TMSCl, yields the target compound. This method achieves >85% efficiency but demands anhydrous conditions and cryogenic temperatures.
Halogenation Strategies for Precursor Synthesis
Sequential Electrophilic Halogenation
Synthesis begins with fluorobenzene, which undergoes chlorination at positions 2 and 4 using Cl₂ in the presence of FeCl₃. Subsequent fluorination at position 3 is achieved via Balz-Schiemann reaction, converting an aromatic amine to fluoride using NaNO₂ and HF. This stepwise approach ensures correct substitution but risks over-halogenation, necessitating precise stoichiometric control.
Directed Ortho-Metalation-Halogenation
Directed ortho-metalation (DoM) leverages directing groups (e.g., -OMe, -CF₃) to position halogens selectively. For instance, 3-fluoroanisole undergoes lithiation at the 4-position, followed by chlorination with ClSiMe₃, yielding 2,4-dichloro-3-fluoroanisole. Demethylation and silylation complete the synthesis. This method offers regiochemical precision but involves multi-step purification.
Silylation Methods for Polysubstituted Aromatics
Ionic Liquid-Mediated Silylation
Ionic liquids such as 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF₆]) serve as dual solvents and catalysts for silylation. In a representative procedure, 2,4-dichloro-3-fluorobromobenzene reacts with hexamethyldisilazane (HMDS) in [EMIM][PF₆] at 25°C for 2 hours, achieving 92% yield. The ionic liquid is recovered via distillation and reused, aligning with green chemistry principles.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling links aryl halides with trimethylsilylboronic esters. For example, 2,4-dichloro-3-fluorophenylboronic acid couples with (trimethylsilyl)boronic acid using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C, yielding 88% product. This method avoids harsh conditions but requires expensive catalysts.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ionic Liquid Silylation | HMDS, [EMIM][PF₆] | 25 | 92 | 98.5 |
| Grignard Reaction | LDA, TMSCl | -78 | 85 | 97.0 |
| Suzuki Coupling | Pd(PPh₃)₄, Silylboronate | 80 | 88 | 96.8 |
The ionic liquid method outperforms others in yield and operational simplicity, whereas Grignard reactions offer compatibility with sensitive substrates. Catalytic coupling balances efficiency and selectivity but incurs higher costs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,4-dichloro-3-fluorophenyl)trimethylsilane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via silylation of the corresponding aryl halide. A common approach involves reacting 2,4-dichloro-3-fluorobromobenzene with trimethylsilyl chloride (MeSiCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature (room temperature vs. reflux) critically impact reaction efficiency. For example, THF at 0–25°C minimizes side reactions like hydrolysis of the silyl group .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typically required to isolate the product.
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H NMR should show a singlet for the trimethylsilyl group (δ 0.2–0.4 ppm) and aromatic protons influenced by electron-withdrawing substituents (δ 6.8–7.5 ppm). C NMR will confirm the silyl carbon (δ 0–5 ppm) and aromatic carbons.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane) .
- Validation : Cross-reference spectral data with structurally analogous compounds, such as (4-chloro-3-trifluoromethyl-phenyl)-trimethyl-silane, to identify substituent-induced shifts .
Q. What are the stability and storage requirements for this compound?
- Handling : The compound is moisture-sensitive due to the silyl group. Store under inert gas (N or Ar) at 0–6°C to prevent hydrolysis or decomposition .
- Decomposition Risks : Prolonged exposure to air or protic solvents (e.g., water, alcohols) may cleave the Si–C bond, generating silanol byproducts.
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights : The trimethylsilyl group acts as a directing group in ortholithiation reactions, with the electron-withdrawing Cl and F substituents enhancing electrophilicity at the meta position. Competitive studies on analogs (e.g., (5-chloro-2-fluorophenyl)trimethylsilane) reveal that halogen positioning alters reaction rates and regioselectivity in Suzuki-Miyaura couplings .
- Optimization Strategies : Use LDA (lithium diisopropylamide) as a base in THF at −78°C to achieve selective lithiation. Monitor competing pathways (e.g., protodesilylation) via F NMR .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in H NMR integration ratios (e.g., unexpected splitting due to diastereotopic protons) can arise from hindered rotation of the silyl group. Compare experimental data with computational models (DFT calculations) or variable-temperature NMR to distinguish dynamic effects from impurities .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out isotopic interference from chlorine/fluorine .
Q. What are the applications of this compound in designing functional materials or bioactive molecules?
- Material Science : The silyl group enhances thermal stability in siloxane-based polymers. For example, copolymerization with tetraethoxysilane (TEOS) yields hybrid materials with tunable dielectric properties.
- Pharmaceutical Chemistry : Structural analogs, such as (3-(bromomethyl)phenyl)trimethylsilane, demonstrate bioactivity in kinase inhibition studies, suggesting potential for derivatization into prodrugs or targeting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
